molecular formula C8H10O4 B12599122 3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester CAS No. 881383-21-7

3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester

Cat. No.: B12599122
CAS No.: 881383-21-7
M. Wt: 170.16 g/mol
InChI Key: HDUTUOKGDKQIKK-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a furan ring, a carboxylic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester typically involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: 3-Furancarboxylic acid.

Scientific Research Applications

3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid, methyl ester: Similar structure but lacks the ethenyl and tetrahydro groups.

    2-Furancarboxylic acid, methyl ester: Similar structure but with different substitution patterns on the furan ring.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of an ester.

Uniqueness

3-Furancarboxylic acid, 5-ethenyltetrahydro-2-oxo-, methyl ester is unique due to its specific substitution pattern and the presence of both an ester and a furan ring

Properties

CAS No.

881383-21-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 5-ethenyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H10O4/c1-3-5-4-6(7(9)11-2)8(10)12-5/h3,5-6H,1,4H2,2H3

InChI Key

HDUTUOKGDKQIKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(OC1=O)C=C

Origin of Product

United States

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